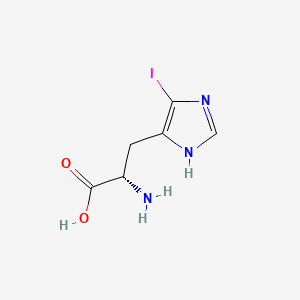

5-Iodo-L-histidine

Overview

Description

5-Iodo-L-histidine is an iodoamino acid that is a derivative of L-histidine, in which the imidazole ring is substituted by iodine at position 5 . It has a molecular formula of C6H8IN3O2 and an average mass of 281.051 Da .

Synthesis Analysis

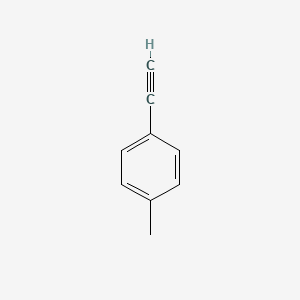

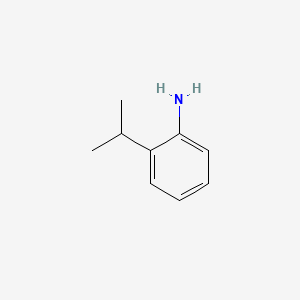

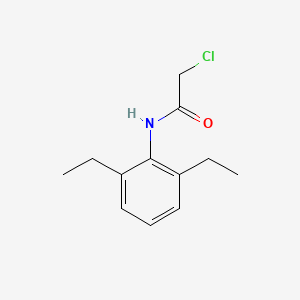

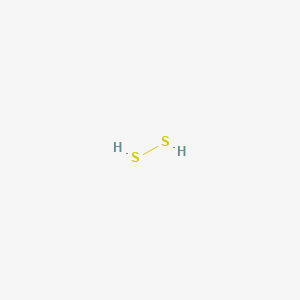

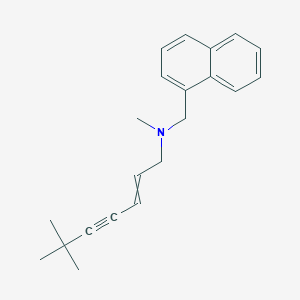

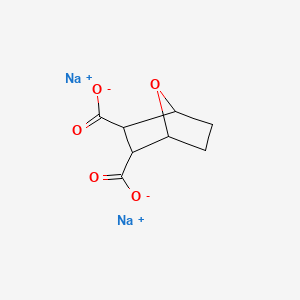

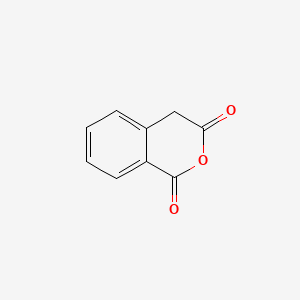

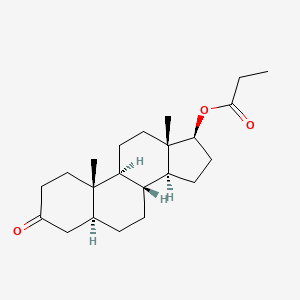

The synthesis of 5-Iodo-L-histidine involves the benzylating of the N-1 position of histidine, followed by iodination at the C-5 position via electrophilic iodination . Another method involves the Suzuki-Miyaura coupling and heck alkenylation of 5-Iodo-2’-deoxyuridine .Molecular Structure Analysis

The molecular structure of 5-Iodo-L-histidine is similar to that of L-histidine, with the exception of an iodine atom at the 5 position of the imidazole ring . The L-histidine crystal has an insulating band gap of approximately 4.38 eV .Scientific Research Applications

1. Catalysis and Synthesis

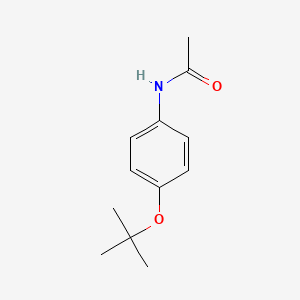

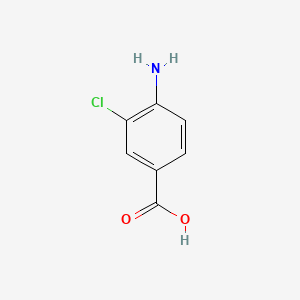

A study by Mahindra et al. (2013) discusses the palladium-catalyzed regioselective C-5 arylation of protected L-histidine. This process is a key transformation reaction in organic synthesis and is used to synthesize a series of protected 5-aryl-L-histidines. This reaction is highly regioselective and shows high tolerance to various functional groups, making it significant in the field of organic chemistry and catalysis (Mahindra, Bagra, & Jain, 2013).

2. Enzymatic Reaction Mechanisms

Furuta et al. (1991, 1992) conducted studies to understand the enzymatic reaction mechanisms involving L-histidine. These studies used isotopically labeled L-histidine to investigate its interaction with histidine ammonia-lyase, leading to insights into reversible mechanisms via a carbanion intermediate. This research contributes to our understanding of enzyme kinetics and biochemistry (Furuta, Takahashi, & Kasuya, 1991; Furuta, Takahashi, Shibasaki, & Kasuya, 1992).

3. Fluorescence Probing and Detection

Zheng et al. (2015) developed a Cu(2+) modulated DNA-templated silver nanoclusters-based fluorescence probe for detecting L-histidine. This method exhibits high selectivity and sensitivity for L-histidine, with applications in biological systems and diagnostics (Zheng, Yao, Zhu, & Shi, 2015).

4. Anticryptococcal Activity

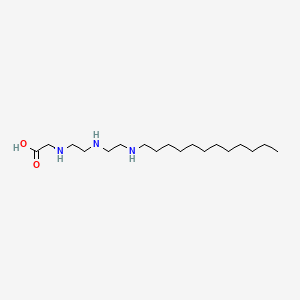

Sharma et al. (2022) explored the use of ring-modified histidine-containing short cationic peptides for their anticryptococcal activity via membrane lysis. This research is pivotal in the development of new classes of antifungals, particularly for fungal infections such as cryptococcal meningitis (Sharma, Aaghaz, Maurya, Singh, Rudramurthy, Kumar, Tikoo, & Jain, 2022).

5. Chemical and Physical Properties

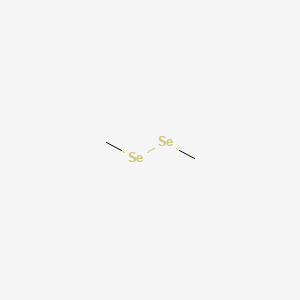

Mason et al. (2010) studied the oxidation of free L-histidine by tert-butylhydroperoxide, focusing on the formation of various byproducts. This research provides insights into the chemical behavior of L-histidine under oxidative conditions, which is important in protein formulation and stability studies (Mason, McCracken, Bures, & Kerwin, 2010).

6. Histidine Biosynthesis

Ames, Martin, & Garry (1961) explored the first step of histidine biosynthesis in Salmonella typhimurium. This fundamental research helps in understanding the metabolic pathways and enzyme mechanisms involved in the biosynthesis of histidine (Ames, Martin, & Garry, 1961).

7. Selective Fluorescent Sensors

Qiao et al. (2016) designed a highly selective fluorescent sensor for L-histidine detection in aqueous solutions. This research demonstrates the application of computational and experimental methods in developing sensors for specific amino acids (Qiao, Chen, Yang, Wang, Xu, & Li, 2016).

properties

IUPAC Name |

(2S)-2-amino-3-(4-iodo-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKROHZJMPGWQF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961042 | |

| Record name | 5-Iodohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-L-histidine | |

CAS RN |

40649-71-6 | |

| Record name | 5-Iodo-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40649-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodohistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.